molecular formula C18H13NO4S2 B4684425 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4684425
M. Wt: 371.4 g/mol
InChI Key: PTCMUIDDZCXFLR-PXNMLYILSA-N
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Description

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a unique structure with a benzodioxole moiety and a methoxyphenyl group, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
  • Temperature: Reflux conditions (around 80-100°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines)

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiols or thioethers

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one may involve:

    Molecular Targets: Enzymes, receptors, or DNA

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA to inhibit replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the methoxyphenyl group.

    (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both the benzodioxole moiety and the methoxyphenyl group in (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S2/c1-21-13-4-2-3-12(9-13)19-17(20)16(25-18(19)24)8-11-5-6-14-15(7-11)23-10-22-14/h2-9H,10H2,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCMUIDDZCXFLR-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

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